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Compound Name: Nvs-cecr2-1

Cat. No.: B609692 Get Quote

Technical Support Center: Nvs-cecr2-1
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of

Nvs-cecr2-1 in cellular models.

Introduction to Nvs-cecr2-1
Nvs-cecr2-1 is a potent and highly selective chemical probe for the bromodomain of Cat Eye

Syndrome Chromosome Region, Candidate 2 (CECR2).[1] CECR2 is a chromatin remodeling

factor involved in various cellular processes, including DNA damage response and

transcriptional regulation.[1][2] Nvs-cecr2-1 competitively binds to the acetyl-lysine binding

pocket of the CECR2 bromodomain, thereby displacing it from chromatin.[2] While it is a

valuable tool to study the function of CECR2, like any chemical probe, it is essential to be

aware of its potential on-target and off-target effects to ensure robust experimental design and

interpretation.

FAQs: General Properties and Handling
Q1: What is the recommended concentration of Nvs-cecr2-1 for use in cellular assays?

A1: A concentration of up to 1 µM is generally recommended for cellular assays.[3][4] However,

the optimal concentration will be cell-type and assay-dependent, so a dose-response
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experiment is always recommended. For example, in SW48 colon cancer cells, cytotoxic

effects and apoptosis are observed at submicromolar concentrations.[2]

Q2: What is the solubility of Nvs-cecr2-1?

A2: Nvs-cecr2-1 has poor aqueous solubility.[1] It is recommended to prepare a concentrated

stock solution in a solvent like DMSO and then dilute it to the final desired concentration in cell

culture media. Ensure the final DMSO concentration is consistent across all experimental

conditions and does not exceed a level that affects cellular viability (typically <0.1%).

Q3: Is there a negative control compound available for Nvs-cecr2-1?

A3: Yes, NVS-CECR2-C is a structurally related compound that is inactive against CECR2 and

can be used as a negative control in cellular experiments to distinguish on-target from off-target

effects.[1]

Q4: How should I store Nvs-cecr2-1?

A4: Nvs-cecr2-1 should be stored at -20°C as a solid. Once dissolved in a solvent like DMSO,

it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated

freeze-thaw cycles.

Troubleshooting Guide: Off-Target Effects
Q5: I am observing a phenotype in my cells treated with Nvs-cecr2-1 that is not consistent with

CECR2 knockdown. Could this be an off-target effect?

A5: It is possible. While Nvs-cecr2-1 is highly selective for CECR2 over other bromodomains,

studies have shown that it can induce cytotoxic effects through both CECR2-dependent and

CECR2-independent mechanisms.[2] The observation that CECR2-depleted cells are still

sensitive to Nvs-cecr2-1 suggests the presence of off-target activities.[2]

Q6: What are the known off-targets of Nvs-cecr2-1?

A6: Publicly available, comprehensive off-target screening data for Nvs-cecr2-1 is limited.

Broad panel screenings have indicated no significant inhibition of protein kinases, proteases,

and receptors.[1][4] Thermal shift assays have shown weak interactions with BRD4 and BRD7,
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though these were not confirmed in AlphaScreen assays.[1] Without specific data from

techniques like kinome scanning or proteomics-based methods (e.g., CETSA or affinity-

purification mass spectrometry), a definitive list of off-targets is not available.

Q7: How can I experimentally control for potential off-target effects of Nvs-cecr2-1?

A7: To confidently attribute an observed phenotype to the inhibition of CECR2, it is crucial to

include the following controls in your experiments:

Use the inactive control compound: Compare the effects of Nvs-cecr2-1 with its inactive

analog, NVS-CECR2-C.[1] A phenotype caused by an on-target effect should be absent or

significantly reduced with the inactive control.

Perform genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or

knock out CECR2. The resulting phenotype should phenocopy the effects of Nvs-cecr2-1
treatment if the effect is on-target.

Rescue experiments: In CECR2 knockdown or knockout cells, re-introducing a form of

CECR2 that is resistant to Nvs-cecr2-1 (if a suitable mutation is known) should rescue the

phenotype.

Q8: What can I do if I suspect a novel off-target effect of Nvs-cecr2-1?

A8: If you have strong evidence for an off-target effect, you may need to perform your own off-

target identification experiments. Some powerful techniques for this include:

Chemical Proteomics: This involves using an affinity-based probe derived from Nvs-cecr2-1
to pull down interacting proteins from cell lysates, which are then identified by mass

spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of

proteins in response to drug binding in intact cells. Off-targets can be identified by their

altered thermal stability in the presence of Nvs-cecr2-1.[5][6][7][8]

Kinome Scanning: If you suspect the off-target is a kinase, you can screen Nvs-cecr2-1
against a large panel of purified kinases to identify potential interactions.
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Data Presentation: Quantitative Summary of Nvs-
cecr2-1 Activity

Parameter Value Assay
Target/Cell
Line

Reference

IC50 47 nM AlphaScreen
CECR2

Bromodomain
[1]

Kd 80 nM

Isothermal

Titration

Calorimetry (ITC)

CECR2

Bromodomain
[1]

ΔTm 12.52 °C
Thermal Shift

Assay

CECR2

Bromodomain
[1]

Cellular IC50 0.64 µM
Colony

Formation Assay

SW48 Colon

Cancer Cells
[2]

Experimental Protocols
Chromatin Fractionation Assay to Monitor CECR2
Displacement
This protocol is adapted from studies demonstrating Nvs-cecr2-1-mediated displacement of

CECR2 from chromatin.[2]

Materials:

Cell lysis buffer (e.g., hypotonic buffer)

Nuclear extraction buffer (containing a specific salt concentration, e.g., 0.15 M or 0.3 M

NaCl)

Laemmli sample buffer

Antibodies: anti-CECR2, anti-Lamin A/C (nuclear matrix marker), anti-GAPDH (cytoplasmic

marker)
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Procedure:

Treat cells with Nvs-cecr2-1 or vehicle control for the desired time.

Harvest cells and wash with ice-cold PBS.

Lyse the cells in a hypotonic buffer to release cytoplasmic proteins.

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

Wash the nuclear pellet.

Extract nuclear proteins with a nuclear extraction buffer containing a specific salt

concentration (e.g., 0.15 M NaCl).

Centrifuge to separate the soluble nuclear fraction (supernatant) from the chromatin-bound

fraction (pellet).

Resuspend the chromatin pellet in a suitable buffer.

Analyze all fractions (cytoplasmic, soluble nuclear, and chromatin-bound) by SDS-PAGE and

Western blotting using antibodies against CECR2, a nuclear matrix marker (Lamin A/C), and

a cytoplasmic marker (GAPDH).

Annexin V Apoptosis Assay in SW48 Cells
This protocol is a standard method to quantify apoptosis induced by Nvs-cecr2-1.[2]

Materials:

Annexin V-FITC (or another fluorophore)

Propidium Iodide (PI)

1X Annexin V Binding Buffer

Flow cytometer

Procedure:
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Seed SW48 cells and treat with various concentrations of Nvs-cecr2-1 or vehicle control for

the desired duration (e.g., 72 hours).

Harvest both adherent and floating cells.

Wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI

negative, while late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows
CECR2 in NF-κB Signaling Pathway
CECR2 has been implicated in the NF-κB signaling pathway, particularly in the context of

breast cancer metastasis.[9] It is thought to be recruited by acetylated RELA to enhance the

chromatin accessibility of NF-κB target genes.
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Caption: CECR2 involvement in the NF-κB signaling pathway.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b609692?utm_src=pdf-body
https://artscimedia.case.edu/wp-content/uploads/sites/198/2016/10/31152714/Soft_Agar_Assay_Protocol.pdf
https://www.benchchem.com/product/b609692?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Identifying Off-Target Effects
using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to identify direct targets and

off-targets of a compound in a cellular context.
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Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b609692?utm_src=pdf-custom-synthesis
https://www.thesgc.org/chemical-probes/nvs-cecr2-1
https://www.researchgate.net/figure/NVS-CECR2-1-displaces-endogenous-CECR2-proteins-from-chromatin-a-SW48-cells-were_fig2_346005771
https://m.youtube.com/watch?v=Hvam1Xwsj74
https://www.chemicalprobes.org/nvs-cecr2-1
https://experiments.springernature.com/articles/10.1038/nprot.2014.138
https://experiments.springernature.com/articles/10.1038/nprot.2014.138
https://pubmed.ncbi.nlm.nih.gov/25101824/
https://pubmed.ncbi.nlm.nih.gov/25101824/
https://www.researchgate.net/publication/264641715_The_cellular_thermal_shift_assay_for_evaluating_drug_target_interactions_in_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://artscimedia.case.edu/wp-content/uploads/sites/198/2016/10/31152714/Soft_Agar_Assay_Protocol.pdf
https://www.benchchem.com/product/b609692#off-target-effects-of-nvs-cecr2-1-in-cellular-models
https://www.benchchem.com/product/b609692#off-target-effects-of-nvs-cecr2-1-in-cellular-models
https://www.benchchem.com/product/b609692#off-target-effects-of-nvs-cecr2-1-in-cellular-models
https://www.benchchem.com/product/b609692#off-target-effects-of-nvs-cecr2-1-in-cellular-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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